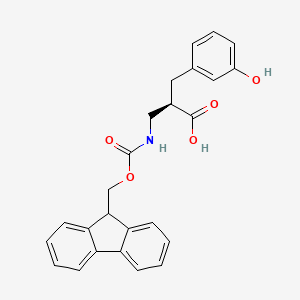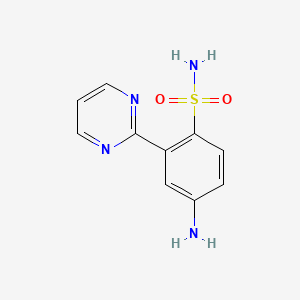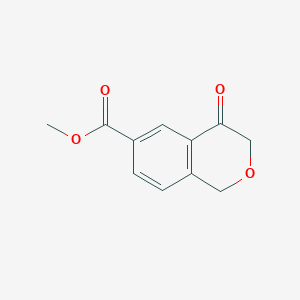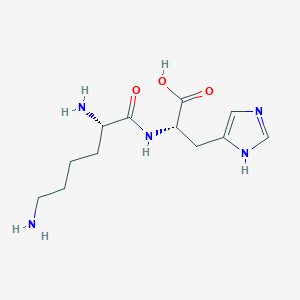
Lysylhistidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Histidine, L-lysyl- is a dipeptide composed of the amino acids L-histidine and L-lysine. This compound is known for its role in various biological processes, including protein synthesis and enzyme function. L-histidine is an essential amino acid that plays a critical role in the production of histamine, a vital compound in immune responses, gastric acid secretion, and neurotransmission. L-lysine is another essential amino acid important for protein synthesis, enzyme activity, and collagen formation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine, L-lysyl- typically involves the coupling of L-histidine and L-lysine through peptide bond formation. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of L-Histidine, L-lysyl- can be achieved through fermentation processes using genetically engineered microorganisms. For example, Escherichia coli strains can be modified to overproduce L-histidine and L-lysine, which are then extracted and purified. The purified amino acids are subsequently coupled using chemical synthesis methods to form the dipeptide.
Análisis De Reacciones Químicas
Types of Reactions
L-Histidine, L-lysyl- can undergo various chemical reactions, including:
Oxidation: The imidazole ring of L-histidine can be oxidized to form products like 2-oxo-histidine.
Reduction: The amino groups of L-lysine can be reduced to form secondary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or neutral conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: 2-oxo-histidine and other oxidized derivatives.
Reduction: Secondary amines and reduced lysine derivatives.
Substitution: Alkylated or acylated histidine and lysine derivatives.
Aplicaciones Científicas De Investigación
L-Histidine, L-lysyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and hydrolysis.
Biology: Investigated for its role in protein-protein interactions and enzyme catalysis.
Medicine: Explored for its potential therapeutic effects in conditions like inflammation and immune disorders.
Industry: Utilized in the production of functional foods and dietary supplements.
Mecanismo De Acción
The mechanism of action of L-Histidine, L-lysyl- involves its interaction with various molecular targets and pathways. L-histidine can be converted to histamine, which binds to histamine receptors and mediates immune responses, gastric acid secretion, and neurotransmission. L-lysine is involved in collagen formation and can inhibit the replication of certain viruses by competing with arginine.
Comparación Con Compuestos Similares
L-Histidine, L-lysyl- can be compared with other dipeptides such as L-alanyl-L-glutamine and L-glycyl-L-tyrosine. Unlike these dipeptides, L-Histidine, L-lysyl- contains both an imidazole ring and a basic side chain, which confer unique chemical properties and biological activities. The presence of both L-histidine and L-lysine in a single molecule allows for diverse interactions with enzymes and receptors, making it a versatile compound in research and industry.
List of Similar Compounds
- L-Alanyl-L-glutamine
- L-Glycyl-L-tyrosine
- L-Arginyl-L-aspartate
- L-Serinyl-L-threonine
Propiedades
Número CAS |
35170-01-5 |
|---|---|
Fórmula molecular |
C12H21N5O3 |
Peso molecular |
283.33 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C12H21N5O3/c13-4-2-1-3-9(14)11(18)17-10(12(19)20)5-8-6-15-7-16-8/h6-7,9-10H,1-5,13-14H2,(H,15,16)(H,17,18)(H,19,20)/t9-,10-/m0/s1 |
Clave InChI |
IGRMTQMIDNDFAA-UWVGGRQHSA-N |
SMILES isomérico |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N |
SMILES canónico |
C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCCCN)N |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


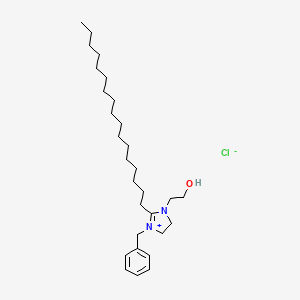
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptane-7-carboxylic acid](/img/structure/B12930449.png)
![4'-[(5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12930451.png)

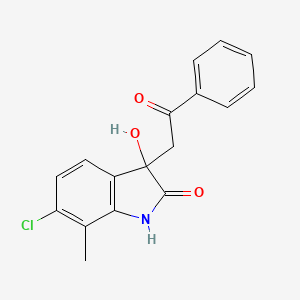
![Benzamide, 4-[[4-amino-6-(cyclohexylmethoxy)-2-pyrimidinyl]amino]-](/img/structure/B12930461.png)

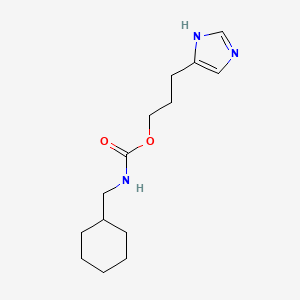
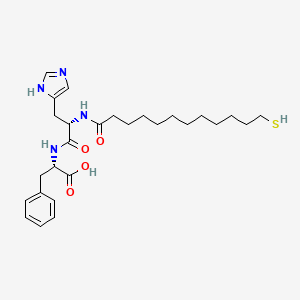
![4-([1,1'-Biphenyl]-4-yl)-2-chlorobenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B12930474.png)
